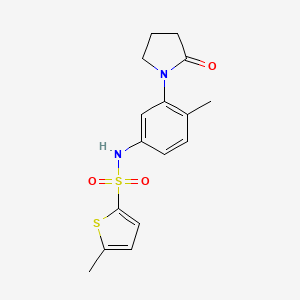

5-甲基-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and a methyl group. The sulfonamide group is further substituted with a phenyl ring, which is substituted with a pyrrolidinone ring and a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Pyrrolidinone rings, for example, are often synthesized from gamma-amino acids or by cyclization of amino acids .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, phenyl, and pyrrolidinone rings. The exact geometry would depend on the specific arrangement of these rings and their substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group, and the thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and pyrrolidinone groups could increase its solubility in polar solvents .科学研究应用

- The compound has shown promise as an antithrombotic agent. Specifically, it interacts with the S1 subsite, combining good oral bioavailability with high potency for nonbasic targets . Clinical development is underway for its use in preventing and treating thromboembolic diseases.

- In experiments involving electrically stimulated rat vas deference contractions, certain stereoisomers of this compound were found to be effective positive allosteric modulators of the sigma-1 receptor. These findings highlight its potential in sigma receptor-related research .

- The pyrrolidine ring’s stereogenicity significantly influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can explore these stereochemical aspects to design new pyrrolidine compounds with diverse biological profiles .

- The pyrrolidine ring, as part of this compound, contributes to structural diversity. Medicinal chemists widely use nitrogen heterocycles like pyrrolidine to modify physicochemical parameters and enhance ADME/Tox properties in drug candidates .

- Thiophene derivatives, including this compound, have attracted attention in drug discovery. The combination of the pyrrolidine ring and the thiophene-sulfonamide group offers unique opportunities for exploring pharmacophore space and achieving three-dimensional coverage .

- Researchers have developed synthetic strategies for constructing thiophene derivatives. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters yields tricyclic 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones. These synthetic approaches contribute to the availability of diverse thiophene-based compounds .

Antithrombotic Agents

Sigma-1 Receptor Modulation

Stereochemistry and Biological Activity

Heterocyclic Scaffold Exploration

Thiophene Derivatives in Drug Discovery

Synthetic Strategies and Thiophene Construction

作用机制

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Pyrrolidinone rings are often found in drugs and are known to have a wide range of biological activities .

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-11-5-7-13(10-14(11)18-9-3-4-15(18)19)17-23(20,21)16-8-6-12(2)22-16/h5-8,10,17H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMYCJNTKGCXRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)

![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)